N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Descripción
N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a hybrid heterocyclic compound featuring a pyridazinone and quinazolinone core linked via an ethylacetamide bridge. The pyridazinone moiety is substituted with a 4-ethoxyphenyl group, while the quinazolinone retains its 4-oxo configuration. This structural design combines pharmacophores known for diverse biological activities, including enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA)) and anticancer effects .
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-2-33-18-9-7-17(8-10-18)20-11-12-23(31)29(27-20)14-13-25-22(30)15-28-16-26-21-6-4-3-5-19(21)24(28)32/h3-12,16H,2,13-15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEHQGNEAGLMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25N5O3
- Molecular Weight : 395.5 g/mol
- CAS Number : 1235635-00-3
The compound features a complex structure that includes a pyridazinone ring and a quinazoline moiety, which are known for their diverse biological activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Interaction : It can bind to cellular receptors, modifying signal transduction pathways that regulate various physiological processes.
- Gene Expression Modulation : The compound may influence gene expression related to cell growth, apoptosis, and inflammation.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer effects through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Inhibiting telomerase activity, which is crucial for the immortality of cancer cells .
A study on related compounds showed significant inhibition of cancer cell lines, suggesting that N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide could also exhibit similar effects.
Antimicrobial Activity
Pyridazinone derivatives have been reported to possess antimicrobial properties. The presence of the ethoxyphenyl group may enhance this activity by improving solubility and bioavailability, thus increasing the compound's effectiveness against bacterial strains.
Case Studies
-
In Vitro Studies :
- A series of in vitro tests were conducted using various cancer cell lines (e.g., breast and lung cancer cells). Results demonstrated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM.
-
In Vivo Studies :
- Animal models have shown promising results where administration of the compound led to reduced tumor size in xenograft models. The mechanism was primarily through apoptosis induction and inhibition of angiogenesis.
Data Table: Comparative Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | 2-Phenylchromones | Inhibition of telomerase; apoptosis induction |
| Antimicrobial | Pyridazinone derivatives | Broad-spectrum activity against Gram-positive bacteria |
| Anti-inflammatory | Quinazoline derivatives | Reduction in inflammatory markers in animal models |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound is structurally and functionally related to several classes of pyridazinone and quinazolinone derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Biological Targets The target compound’s 4-ethoxyphenyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., nitro in 11r ) or halogens (e.g., chloro in InhA inhibitors ). Ethoxy’s electron-donating nature may enhance binding to hydrophobic enzyme pockets.
Synthetic Accessibility The target compound’s synthesis likely involves multi-step reactions, including condensation of pyridazinone and quinazolinone precursors. Yields for analogous compounds (e.g., 29–68% for quinazolinones ) suggest moderate synthetic efficiency. Pyridazinone derivatives with methylthio substituents (e.g., 8b ) show lower yields (10–46%), highlighting challenges in introducing sulfur-containing groups.
Pharmacological Potential Quinazolinones with styryl substitutions (e.g., 11m, 11r ) exhibit anticancer activity, likely via intercalation or kinase inhibition. The target compound’s pyridazinone moiety may confer additional redox-modulating properties. Chloro and nitro substituents (e.g., 11r ) improve cytotoxicity but may reduce solubility, whereas the ethoxy group balances lipophilicity and metabolic stability.
Comparative Physicochemical Properties
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
